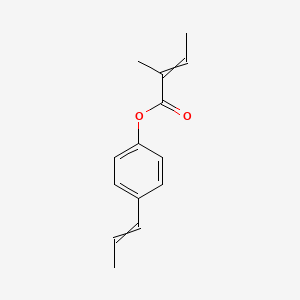
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- is an organic compound with a complex structure It is a derivative of butenoic acid, featuring a phenyl ester group and a propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- typically involves esterification reactions. One common method is the reaction of 2-Butenoic acid, 2-methyl- with 4-(1-propenyl)phenol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Different esters, amides
Scientific Research Applications
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The propenyl group may also participate in binding interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)-
- 2-Butenoic acid, 2-methyl-, 2-methyl-2-propenyl ester, (Z)-
- Butanoic acid, 2-methyl-, propyl ester
Uniqueness
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- is unique due to its specific structural features, including the phenyl ester group and the propenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
733766-72-8 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(4-prop-1-enylphenyl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-4-6-12-7-9-13(10-8-12)16-14(15)11(3)5-2/h4-10H,1-3H3 |
InChI Key |
UCQRFKUYPJOHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC(=O)C(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















